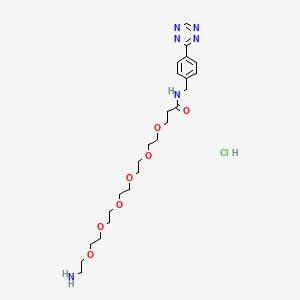

2'-Deoxy-2'-fluoroadenosine 5'-triphosphate (tetralithium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) is a fluorinated analog of adenosine triphosphate (ATP). This compound is known for its role as an ATP analog, which means it can mimic the behavior of ATP in various biochemical processes. It is particularly noted for its strong inhibitory effects on poly(AU) synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) involves the fluorination of adenosine derivatives. One common method includes the use of Therminator DNA polymerases for the highly accurate synthesis of fully 2’-fluoro-modified oligonucleotides . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the precise incorporation of the fluorine atom.

Industrial Production Methods

Industrial production of 2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) often involves large-scale chemical synthesis using advanced biotechnological methods. Enzymatic processes, such as those involving mutated purine nucleoside phosphorylases, have shown promise in achieving high yields and conversion rates .

Análisis De Reacciones Químicas

Types of Reactions

2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) primarily undergoes substitution reactions due to the presence of the fluorine atom. It can also participate in phosphorylation and dephosphorylation reactions, similar to natural ATP.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include various DNA polymerases and RNA polymerases. The conditions often require specific pH levels, temperatures, and the presence of cofactors such as magnesium ions.

Major Products Formed

The major products formed from the reactions of 2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) include modified nucleotides and oligonucleotides, which are used in various biochemical assays and research applications .

Aplicaciones Científicas De Investigación

2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) involves its role as an ATP analog. It exerts its effects by inhibiting poly(AU) synthesis through a mixed-type inhibition mechanism. This means it can bind to both the enzyme and the substrate, thereby preventing the synthesis of poly(AU) sequences . The molecular targets include various RNA polymerases and other enzymes involved in nucleotide synthesis.

Comparación Con Compuestos Similares

Similar Compounds

- 2’-Deoxy-2’-azidoadenosine triphosphate

- 2’-Deoxy-2’-fluoroadenosine triphosphate

- 2’-Fluoro-2’-deoxy-ATP

Uniqueness

What sets 2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) apart from similar compounds is its strong inhibitory effect on poly(AU) synthesis and its specific fluorine substitution, which enhances its stability and efficacy in biochemical assays .

Propiedades

Fórmula molecular |

C10H11FLi4N5O12P3 |

|---|---|

Peso molecular |

533.0 g/mol |

Nombre IUPAC |

tetralithium;[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H15FN5O12P3.4Li/c11-5-7(17)4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(5)16-3-15-6-8(12)13-2-14-9(6)16;;;;/h2-5,7,10,17H,1H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20);;;;/q;4*+1/p-4/t4-,5-,7-,10-;;;;/m1..../s1 |

Clave InChI |

KBUMVRYFCCRIEW-RBLJNHJVSA-J |

SMILES isomérico |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F)N |

SMILES canónico |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

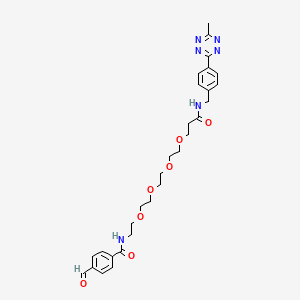

![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)

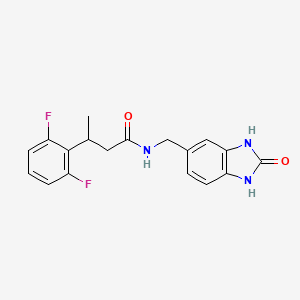

![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)

![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)

![4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid](/img/structure/B11930222.png)